synthesis and characterization of 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol
synthesis and characterization of 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a thiol group at the 2-position and a 4-tert-butylphenyl moiety at the 5-position is anticipated to modulate its physicochemical properties and biological efficacy. This document outlines a reliable, multi-step synthetic pathway, provides a rationale for methodological choices, and details the battery of spectroscopic techniques required for unambiguous structural elucidation and purity confirmation.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has become a cornerstone in the development of new therapeutic agents.[2] Its unique electronic and structural properties make it a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[2] Compounds featuring this core structure have demonstrated a remarkable range of pharmacological activities.[1][4]
The 2-thiol substituted 1,3,4-oxadiazoles are a particularly important subclass. The presence of the thiol group not only enhances biological activity but also provides a reactive handle for further chemical modification, allowing for the generation of diverse molecular libraries. These compounds exist in a thiol-thione tautomeric equilibrium, a feature that can be critical for receptor binding and biological function.[5][6] The 4-tert-butylphenyl group is a common substituent in drug design, often introduced to increase lipophilicity, which can enhance membrane permeability and target engagement.
This guide serves as a practical resource for researchers aiming to synthesize, purify, and characterize 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol with a high degree of confidence and purity.
Section 1: Synthesis Methodology
The synthesis of 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol is most reliably achieved through a well-established multi-step sequence starting from 4-tert-butylbenzoic acid. This pathway ensures high yields and facilitates purification.
Principle and Rationale
The core of the synthesis involves the reaction of an acid hydrazide with carbon disulfide in a basic alcoholic solution.[7] This reaction proceeds via the formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,3,4-oxadiazole ring.[8]
-
Expertise & Experience: The choice of potassium hydroxide as the base is critical; it is strong enough to deprotonate the terminal nitrogen of the acid hydrazide, initiating the nucleophilic attack on the electrophilic carbon of carbon disulfide (CS₂). Absolute ethanol is an ideal solvent as it readily dissolves the reactants and the intermediate salt without participating in side reactions.
Overall Synthesis Workflow
The synthetic pathway is a three-step process, beginning with the commercially available 4-tert-butylbenzoic acid.
Caption: A three-step workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 4-tert-butylbenzoate (Esterification)
-
To a solution of 4-tert-butylbenzoic acid (10.0 g, 56.1 mmol) in methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise with caution.
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester, which can be used in the next step without further purification.
Step 2: Synthesis of 4-tert-butylbenzoyl hydrazide (Hydrazinolysis)
-
Dissolve the crude methyl 4-tert-butylbenzoate (approx. 56.1 mmol) in absolute ethanol (80 mL).
-
Add hydrazine hydrate (80% solution, 15 mL) to the solution.
-
Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate.
-
Filter the precipitate, wash with cold water, and recrystallize from aqueous ethanol to yield pure 4-tert-butylbenzoyl hydrazide as white crystals.
Step 3: Synthesis of 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol (Cyclization)
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In a round-bottom flask, dissolve 4-tert-butylbenzoyl hydrazide (5.0 g, 26.0 mmol) and potassium hydroxide (1.6 g, 28.5 mmol) in absolute ethanol (75 mL).
-
To this stirred solution, add carbon disulfide (2.5 mL, 41.6 mmol) dropwise over 15 minutes.
-
Reflux the resulting mixture for 12-16 hours. The solution will typically turn yellow or orange.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in cold water (100 mL) and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
The solid product will precipitate out of the solution. Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol.
Section 2: Physicochemical and Spectroscopic Characterization
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical and spectroscopic methods provides a self-validating system.
Physical Properties
| Property | Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally (uncorrected) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol, chloroform |
| CAS Number | 306936-90-3[9] |
Characterization Workflow
Caption: The analytical workflow for structural elucidation of the compound.
Spectroscopic Analysis
2.3.1 FT-IR Spectroscopy
Infrared spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides direct evidence of the successful cyclization and the presence of the thiol/thione group.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance | Rationale |
| ~3100-3000 | Aromatic C-H stretch | Medium | Confirms the presence of the phenyl ring. |
| ~2960 | Aliphatic C-H stretch | Strong | Characteristic of the methyl groups in the tert-butyl substituent. |
| ~2600-2550 | S-H stretch (thiol form) | Weak | Often weak or absent due to tautomerism.[10] |
| ~1610 | C=N stretch (oxadiazole) | Strong | Key indicator of the heterocyclic ring formation.[5] |
| ~1500 | C=C stretch (aromatic) | Medium-Strong | Confirms the phenyl ring. |
| ~1270 | C=S stretch (thione form) | Strong | Strong evidence for the thione tautomer, which often predominates.[5] |
| ~1100 | C-O-C stretch (oxadiazole) | Strong | Confirms the presence of the ether linkage within the oxadiazole ring. |
2.3.2 NMR Spectroscopy (¹H and ¹³C)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra should be recorded in a deuterated solvent like DMSO-d₆.
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~14.0 - 15.0 | Singlet (broad) | 1H | -SH / -NH | This downfield shift is highly characteristic of the acidic proton in the thione tautomer, hydrogen-bonded to the solvent or another molecule. |
| ~7.8 - 8.0 | Doublet | 2H | Aromatic (ortho to oxadiazole) | Protons adjacent to the electron-withdrawing oxadiazole ring are deshielded. |
| ~7.5 - 7.6 | Doublet | 2H | Aromatic (ortho to t-butyl) | Protons adjacent to the electron-donating tert-butyl group. |
| 1.33 | Singlet | 9H | -C(CH₃)₃ | A strong singlet integrating to 9 protons is the classic signature of a tert-butyl group.[11] |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~177 | C=S (C2 of oxadiazole) | The thione carbon is significantly downfield. |
| ~160 | C=N (C5 of oxadiazole) | The carbon attached to the phenyl ring.[12] |
| ~155 | Aromatic C (ipso to t-butyl) | Quaternary carbon attached to the tert-butyl group. |
| ~128 | Aromatic CH | Aromatic carbons in the phenyl ring. |
| ~126 | Aromatic CH | Aromatic carbons in the phenyl ring. |
| ~120 | Aromatic C (ipso to oxadiazole) | Quaternary carbon attached to the oxadiazole ring. |
| 35.0 | Quaternary C of t-butyl | The central carbon of the tert-butyl group. |
| 31.0 | Methyl C of t-butyl | The three equivalent methyl carbons of the tert-butyl group. |
2.3.3 Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.
-
Expected Molecular Ion (M⁺): For C₁₂H₁₄N₂OS, the calculated molecular weight is 234.08 g/mol . The mass spectrum should show a strong molecular ion peak at m/z = 234.
-
Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the tert-butyl group ([M-57]⁺) and cleavage of the oxadiazole ring.
Section 3: Applications and Future Perspectives
While the specific biological profile of 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol requires dedicated screening, the known activities of related compounds suggest several promising avenues for investigation.[13]
-
Antimicrobial Agents: Many 1,3,4-oxadiazole-2-thiol derivatives exhibit potent antibacterial and antifungal activity.[4][10][13] This compound should be screened against a panel of pathogenic bacteria and fungi.
-
Anticancer Research: The oxadiazole scaffold is present in several anticancer agents.[1][2] The antiproliferative activity of this molecule could be evaluated against various cancer cell lines.
-
Enzyme Inhibition: The thiol group can act as a key binding moiety for various enzymes, suggesting potential as an enzyme inhibitor.
Future work could involve using the thiol group as a synthetic handle to create S-substituted derivatives, potentially leading to compounds with enhanced potency and selectivity.[14][15]
Conclusion
This guide has detailed a robust and reproducible method for the synthesis of 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol. The described characterization workflow, employing FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, provides a comprehensive and self-validating protocol for confirming the structure and purity of the final product. The insights into the rationale behind experimental choices and the predicted spectral data serve as a valuable resource for researchers in synthetic and medicinal chemistry, facilitating further exploration of this promising class of heterocyclic compounds.
References
-
Synthesis and In VitroAntimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Gomha, S. M., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemistry. Retrieved January 15, 2026, from [Link]
-
Batra, S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6620-6655. Retrieved January 15, 2026, from [Link]
-
Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Retrieved January 15, 2026, from [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7377. Retrieved January 15, 2026, from [Link]
-
Singh, S., et al. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. International Journal of Pharmaceutical Sciences and Research, 9(1), 1-11. Retrieved January 15, 2026, from [Link]
-
Selim, Y. R. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 1951-1956. Retrieved January 15, 2026, from [Link]
-
Reddy, T. S., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, 16(5), 738. Retrieved January 15, 2026, from [Link]
-
(n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Kumar, D., et al. (2014). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of ChemTech Research, 6(1), 69-76. Retrieved January 15, 2026, from [Link]
-
The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (n.d.). Dergipark. Retrieved January 15, 2026, from [Link]
-
Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2023). Iraqi Journal of Science, 64(1), 405-419. Retrieved January 15, 2026, from [Link]
-
Bansal, S., & Kumar, V. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology. Retrieved January 15, 2026, from [Link]
-
Khan, I., et al. (2012). Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. Medicinal Chemistry Research, 21(8), 1917-1923. Retrieved January 15, 2026, from [Link]
-
Hasan, A., et al. (2011). Synthesis, Characterization and Evaluation of Some 5-Substituted 1,3,4-Oxadiazole-2-thioesters as Antifungal Agents. Asian Journal of Chemistry, 23(1), 269-272. Retrieved January 15, 2026, from [Link]
-
Roshan, S., et al. (2019). Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Indian Journal of Pharmaceutical Sciences, 81(1), 148-155. Retrieved January 15, 2026, from [Link]
-
1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Neda, I., et al. (2005). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie, 50(11-12), 989-993. Retrieved January 15, 2026, from [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron, 68(46), 9479-9484. Retrieved January 15, 2026, from [Link]
-
Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Demirbas, N., et al. (2002). 5-Furan-2yl[2][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][13] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 7(1), 7-15. Retrieved January 15, 2026, from [Link]
-
Kumar, D., et al. (2014). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Retrieved January 15, 2026, from [Link]
-
13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
1H NMR spectrum of compound 4. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 8. bingol.edu.tr [bingol.edu.tr]
- 9. 5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOLE-2-THIOL | 306936-90-3 [chemicalbook.com]
- 10. ijari.org [ijari.org]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
